molecular formula C42H82NO8P B12062573 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B12062573
M. Wt: 760.1 g/mol
InChI Key: WPAONTMCEBPEAF-KWNHIAGJSA-N
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Description

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a complex lipid molecule. It is a type of diacylglycerol, specifically a diacylglycerol 34:1, where the acyl groups at positions 1 and 2 are (11Z)-octadecenoyl and hexadecanoyl, respectively . This compound is significant in various biological processes and has been studied for its roles in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification of glycerol with (11Z)-octadecenoyl and hexadecanoyl fatty acids. This method is preferred due to its specificity and efficiency in producing the desired diacylglycerol .

Chemical Reactions Analysis

Types of Reactions

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine involves its role as a secondary messenger in cellular signaling. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This activation triggers multiple downstream signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to activate protein kinase C distinguishes it from other diacylglycerols, making it a valuable compound in biochemical and medical research .

Properties

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h16,18,40H,6-15,17,19-39H2,1-5H3/b18-16-/t40-/m1/s1

InChI Key

WPAONTMCEBPEAF-KWNHIAGJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

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